Benzyl (3-bromophenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-bromophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTXDGRJOLJFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733615 | |
| Record name | Benzyl (3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361337-08-8 | |
| Record name | Benzyl (3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Benzyl 3 Bromophenyl Carbamate
Metalation Chemistry Directed by the Carbamate (B1207046) Group
The carbamate functional group is a powerful tool in organic synthesis for directing the metalation of aromatic rings, a process known as Directed ortho-Metalation (DoM). This strategy enables the regioselective functionalization of the aromatic ring at the position ortho to the carbamate.
Directed ortho-Metalation (DoM) Studies
Directed ortho-Metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. byjus.comvulcanchem.com The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. byjus.com
In the context of benzyl (B1604629) (3-bromophenyl)carbamate, the carbamate group can direct the lithiation to the C2 and C4 positions. The general process involves the coordination of the lithium base to the carbonyl oxygen of the carbamate, which positions the base for the abstraction of a proton from the adjacent ortho-position. vulcanchem.com The reaction is typically carried out at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the organolithium intermediate. libretexts.org
It is important to note that the bromine atom at the 3-position also has a directing effect, albeit weaker than the carbamate. Competition between the two directing groups can influence the regioselectivity of the metalation.
Influence of Carbamate as a Directing Metalation Group (DMG)
The carbamate group, particularly the N,N-diethylcarbamate (-OCONEt2), is recognized as one of the most powerful directing metalation groups in DoM chemistry. libretexts.org Its strong directing ability is attributed to its effective coordination with organolithium reagents. vulcanchem.com The benzyloxycarbonyl (Cbz or Z) group present in benzyl (3-bromophenyl)carbamate also functions as a DMG, facilitating ortho-lithiation.
The hierarchy of directing groups has been established through competition experiments, and carbamates consistently rank high, often surpassing other common DMGs like methoxy (B1213986) or amide groups. libretexts.org This strong directing power ensures that metalation occurs preferentially at the positions ortho to the carbamate. However, a potential side reaction is the anionic Fries rearrangement, where the lithiated carbamate can rearrange, especially upon warming, to form an ortho-hydroxy amide.
Cross-Coupling Reactions Involving the Bromine Moiety
The bromine atom on the phenyl ring of this compound serves as a key handle for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This compound can serve as the aryl halide component in such reactions.
For instance, it has been used as a precursor in the synthesis of novel autotaxin inhibitors. researchgate.net In a specific example, this compound was coupled with (4-(ethoxycarbonylmethyl)phenyl)boronic acid to yield ethyl 2-(3'-(((benzyloxy)carbonyl)amino)-[1,1'-biphenyl]-4-yl)acetate. researchgate.net
Table 1: Example of a Suzuki-Miyaura Reaction with this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | (4-(ethoxycarbonylmethyl)phenyl)boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | Ethyl 2-(3'-(((benzyloxy)carbonyl)amino)-[1,1'-biphenyl]-4-yl)acetate |
Data sourced from a study on autotaxin inhibitors. researchgate.net
Other Palladium-Catalyzed Coupling Reactions
While specific examples for this compound are not extensively documented in the readily available literature, the bromo-substituent makes it a suitable substrate for a range of other palladium-catalyzed cross-coupling reactions. These include, but are not limited to, the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), Buchwald-Hartwig amination (coupling with amines), and various carbonylation reactions.
For example, a general protocol for the aminocarbonylation of aryl bromides using a palladium/Xantphos catalytic system at atmospheric pressure has been developed. nih.gov This method allows for the synthesis of amides from aryl bromides and could potentially be applied to this compound to introduce an amide functionality in place of the bromine atom.
Table 2: General Conditions for Palladium-Catalyzed Aminocarbonylation of Aryl Bromides
| Catalyst | Ligand | Base | Amine Source | Solvent | Temperature |
| Pd(OAc)2 | Xantphos | Na2CO3 | N,O-dimethylhydroxylamine hydrochloride | Toluene | 80 °C |
This table represents a general procedure and has not been specifically reported for this compound. nih.gov
Nucleophilic Substitution and Addition Reactions
The bromine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this compound, the carbamate group is not sufficiently electron-withdrawing to facilitate this type of reaction.
However, under more forcing conditions or through alternative mechanisms such as the benzyne (B1209423) mechanism, nucleophilic substitution could potentially be achieved. The benzyne mechanism involves the elimination of HBr with a very strong base (like sodium amide) to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. There are no specific studies in the reviewed literature detailing such reactions for this compound.
Nucleophilic attack could also theoretically occur at the carbonyl carbon of the carbamate group, leading to cleavage of the carbamate, but this would require specific reagents and conditions and is not the primary mode of reactivity explored for this compound.
Investigation of Nucleophilic Displacement Pathways
The bromine atom on the phenyl ring of this compound represents a key site for functionalization through nucleophilic displacement reactions. These transformations can proceed through several mechanistic pathways, most notably direct nucleophilic aromatic substitution (SNAr) and, more commonly, transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr):
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group (in this case, the bromide ion). chemistrysteps.com This pathway is typically facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org While the carbamate group (–NHCOOBn) is not as strongly activating as a nitro group (–NO₂), its electron-withdrawing inductive effect can still make the aromatic ring susceptible to attack by very strong nucleophiles under forcing conditions (e.g., high temperature and pressure). chemistrysteps.com The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions. chemistrysteps.com
Palladium-Catalyzed Cross-Coupling Reactions:
A more versatile and widely used method for achieving nucleophilic displacement on aryl halides like this compound is through palladium-catalyzed cross-coupling reactions. These methods offer milder reaction conditions and a broader substrate scope. nih.govorganic-chemistry.orgmit.edu Reactions such as the Buchwald-Hartwig amination (for C-N bond formation), Suzuki coupling (for C-C bond formation), and Heck coupling allow for the substitution of the bromine atom with a wide variety of nucleophiles.
For instance, in a Buchwald-Hartwig amination, the aryl bromide is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. This approach enables the introduction of primary or secondary amino groups at the meta position of the phenyl ring. researchgate.net Similarly, Suzuki coupling with boronic acids can introduce new alkyl or aryl substituents. nih.gov
| Reaction Type | Nucleophile | Catalyst/Reagents | General Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl Amine |
| Suzuki Coupling | Boronic Acid (RB(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl Compound |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl Alkyne |
| SNAr | Strong Nucleophile (e.g., RO⁻, RS⁻) | High Temperature/Pressure | Aryl Ether/Thioether |
Reactions with Carbamoyl (B1232498) Fluorides
Direct reactions between an aryl carbamate like this compound and carbamoyl fluorides are not extensively documented. However, the reactivity of both species suggests potential transformations. Carbamoyl fluorides are known as efficient carbamoylating reagents due to the high electronegativity of fluorine, which makes the carbonyl carbon highly electrophilic. researchgate.net
A more plausible reaction pathway involves the transformation of this compound into an isocyanate intermediate. Under thermal or catalytic conditions, carbamates can eliminate benzyl alcohol to form isocyanates. This isocyanate is a highly reactive electrophile that can then react with a wide range of nucleophiles.
If this compound were to react with an amine, it could potentially form an unsymmetrical urea (B33335). nih.gov The reaction of carbamates with amines to form ureas often requires conditions that favor the formation of the isocyanate intermediate. organic-chemistry.org Alternatively, carbamoylimidazole species can be used as stable isocyanate equivalents that react cleanly with amines and other nucleophiles to form ureas, carbamates, and thiocarbamates. acs.org
The reaction sequence would likely be:
Formation of Isocyanate: this compound → 3-Bromophenyl isocyanate + Benzyl alcohol
Reaction with Nucleophile: 3-Bromophenyl isocyanate + R₂NH → N-(3-Bromophenyl)-N',N'-dialkylurea
This two-step process highlights the utility of carbamates as precursors for the synthesis of ureas and other related compounds. The direct use of a carbamoyl fluoride (B91410) would typically be to introduce a carbamoyl group onto a nucleophile, such as an amine or alcohol. researchgate.net
Mechanistic Investigations of Carbamate Transformations
Understanding the mechanisms of carbamate reactions is crucial for controlling reaction outcomes and designing new synthetic routes. Kinetic and spectroscopic analyses, along with computational studies, have provided deep insights into the intermediates and transition states involved.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses
The hydrolysis of carbamates is a key transformation that has been studied extensively using kinetic and spectroscopic methods. The reaction can be catalyzed by acid or base and typically proceeds via a bimolecular mechanism (BAc2). scielo.br
Kinetic Studies: The rates of carbamate hydrolysis are often monitored using UV-Vis spectrophotometry by observing the appearance of the resulting aniline (B41778) derivative or the disappearance of the carbamate. researchgate.net Such studies reveal that the reaction often follows pseudo-first-order kinetics under conditions where the concentration of the catalyst (e.g., hydroxide (B78521) ion) is in large excess. researchgate.net The rate of hydrolysis is highly dependent on pH. clemson.edu For N-aryl carbamates, the reaction mechanism can shift depending on the pH, but the BAc2 mechanism involving nucleophilic attack at the carbonyl carbon is common in neutral to basic conditions. scielo.br
Spectroscopic Analyses:
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying carbamate reactions. researchgate.net For example, ¹H NMR can be used to monitor the equilibrium between reactants and products in solution, allowing for the determination of stability constants. colab.ws It can also track the progress of a reaction by integrating the signals corresponding to the starting material and product over time. acs.org
IR Spectroscopy: In situ Infrared (IR) spectroscopy is particularly useful for tracking the concentrations of species containing carbonyl groups. The C=O stretch of the carbamate starting material (typically ~1720-1730 cm⁻¹) can be monitored as it is replaced by the absorbances of intermediates or products. nih.gov
Mass Spectrometry: Techniques like LC-MS/MS are used to identify and quantify carbamates and their transformation products, providing information on fragmentation patterns which can help elucidate structures. nih.gov
Role of Intermediates and Transition States in Reactivity
The reactivity of this compound is governed by the stability of the intermediates and transition states formed during its transformations.
Tetrahedral Intermediates in Acyl Substitution:
In nucleophilic acyl substitution reactions at the carbamate carbonyl group (e.g., hydrolysis), the key intermediate is a tetrahedral species formed by the attack of the nucleophile on the carbonyl carbon. wikipedia.orglibretexts.org
Mechanism: Nucleophile (e.g., OH⁻) attacks the electrophilic carbonyl carbon. → A transient, negatively charged tetrahedral intermediate is formed. → The intermediate collapses, expelling the most stable leaving group (either the benzyloxy group or the 3-bromoanilino group, depending on the conditions).
The stability of this tetrahedral intermediate is a critical factor in the reaction mechanism. fiveable.metaylorandfrancis.com The rate-determining step can be either the formation of this intermediate or its breakdown. For many carbamate reactions, the transition state closely resembles this tetrahedral intermediate. libretexts.orgnih.gov The presence of electronegative atoms (oxygen and nitrogen) attached to the central carbon influences its stability and subsequent collapse. libretexts.org
Meisenheimer Complex in SNAr:
For nucleophilic displacement at the aryl ring (SNAr), the reaction proceeds through a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
Mechanism: Nucleophile attacks the carbon atom bearing the bromine. → A negatively charged intermediate (Meisenheimer complex) is formed, with the charge delocalized across the aromatic ring and the activating group. → The leaving group (Br⁻) is eliminated, restoring the aromaticity of the ring.
The stability of the Meisenheimer complex, and thus the reaction rate, is highly dependent on the ability of any substituents on the ring to delocalize the negative charge. libretexts.org
| Reaction Type | Key Intermediate | Description |
|---|---|---|
| Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Tetrahedral Intermediate | A short-lived species with a tetrahedral carbon, formed by nucleophilic attack on the carbonyl group. wikipedia.org |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A resonance-stabilized, negatively charged intermediate formed by the addition of a nucleophile to the aromatic ring. chemistrysteps.com |
| Urea Formation (via Isocyanate) | Isocyanate | A highly reactive electrophilic species (R-N=C=O) formed by the elimination of benzyl alcohol from the carbamate. |
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a complete picture of the connectivity and spatial arrangement of atoms in Benzyl (B1604629) (3-bromophenyl)carbamate can be constructed.
The benzylic protons (-CH₂-) are expected to appear as a singlet, typically in the range of 5.0-5.2 ppm. The aromatic protons of the benzyl group would likely present as a multiplet around 7.3-7.4 ppm. The protons on the 3-bromophenyl ring will exhibit a more complex splitting pattern due to their distinct chemical environments and coupling interactions. The proton situated between the bromine and the carbamate (B1207046) group is expected to be the most deshielded. The N-H proton of the carbamate linkage would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Similarly, dedicated ¹³C NMR spectral data for Benzyl (3-bromophenyl)carbamate is not prevalent in public databases. However, characteristic chemical shifts for the carbon atoms can be inferred from related structures. The carbonyl carbon of the carbamate group is expected to resonate in the downfield region, typically around 153-156 ppm. The benzylic carbon (-CH₂-) would likely appear around 67 ppm. The carbon atoms of the phenyl and 3-bromophenyl rings will have distinct signals in the aromatic region (approximately 115-140 ppm), with the carbon atom bonded to the bromine atom showing a characteristic shift.
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex spin systems within the 3-bromophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for assigning the carbon signals of the aromatic rings and the benzylic group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. For the analogous compound, Benzyl carbamate, typical IR absorptions (in KBr) include N-H stretching vibrations in the range of 3422-3332 cm⁻¹, a strong C=O stretching vibration of the carbamate group around 1694 cm⁻¹, and N-H bending at approximately 1610 cm⁻¹ rsc.org. The C-N stretching and C-O stretching vibrations are also expected to be present rsc.org. For this compound, additional bands corresponding to the C-Br stretching and the substitution pattern of the aromatic ring would also be anticipated.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3450 - 3300 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=O Stretch (Carbamate) | 1725 - 1680 |
| N-H Bend | 1650 - 1580 |
| C-O Stretch | 1250 - 1050 |
| C-Br Stretch | 700 - 500 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The nominal mass of this compound (C₁₄H₁₂BrNO₂) is approximately 305 and 307 g/mol , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which should appear in a roughly 1:1 ratio in the mass spectrum.
While specific experimental fragmentation data for this compound is not detailed in the available literature, common fragmentation pathways for carbamates can be predicted. The molecular ion would be expected to undergo cleavages at the carbamate linkage. Key fragmentation pathways would likely involve the loss of the benzyl group or the 3-bromophenyl group. The appearance of a prominent peak corresponding to the tropylium ion (C₇H₇⁺) at m/z 91 is a common feature in the mass spectra of benzyl-containing compounds.
X-ray Diffraction Studies for Solid-State Structural Analysis
Currently, there are no published X-ray diffraction studies specifically for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases. Such a study would provide invaluable information on the planarity of the carbamate group, the rotational angles of the phenyl and 3-bromophenyl rings, and any intermolecular interactions, such as hydrogen bonding involving the N-H group, that stabilize the crystal structure.
High-Resolution Analytical Techniques for Purity and Identity Confirmation in Research
In research applications, confirming the purity and unequivocally identifying the synthesized compound are of paramount importance. High-resolution analytical techniques are indispensable for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography being the primary methods employed for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum, typically run in a deuterated solvent like CDCl₃, exhibits characteristic signals corresponding to the aromatic protons of the benzyl and 3-bromophenyl groups, the methylene protons of the benzyl group, and the amine proton. rsc.orgiiserpune.ac.inresearchgate.net
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone of this compound. The spectrum displays distinct peaks for the carbonyl carbon of the carbamate group, the carbons of the two aromatic rings, and the methylene carbon of the benzyl group. rsc.orgresearchgate.net
Detailed NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data reported in the literature for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Methylene (-CH₂-) | 5.20 | Singlet |
| Amine (-NH-) | 6.70 | Singlet |
| Aromatic (3-bromophenyl) | 7.13 - 7.28 | Multiplet |
| Aromatic (Benzyl) | 7.34 - 7.41 | Multiplet |
| Aromatic (3-bromophenyl) | 7.66 | Singlet |
Solvent: CDCl₃, Frequency: 400 MHz rsc.orgiiserpune.ac.inresearchgate.net
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) in ppm |
|---|---|
| Methylene (-CH₂-) | Not explicitly reported |
| Aromatic/Olefinic | 126.6 |
| Aromatic/Olefinic | 128.5 |
| Aromatic/Olefinic | 128.6 |
| Aromatic/Olefinic | 128.8 |
| Aromatic/Olefinic | 130.5 |
| Aromatic/Olefinic | 135.9 |
| Aromatic/Olefinic | 139.2 |
| Carbonyl (-C=O) | 153.1 |
Solvent: CDCl₃, Frequency: 100 MHz rsc.org
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. For this compound, the IR spectrum shows characteristic absorption bands that confirm the presence of the N-H bond of the carbamate, the C=O (carbonyl) group, and the C-N and C-O bonds, as well as the aromatic C-H and C=C bonds. researchgate.net
Table 3: FT-IR Spectroscopic Data for this compound
| Functional Group | **Wavenumber (cm⁻¹) ** |
|---|---|
| C=O (carbonyl) | 1703 |
| N-H | 1591 |
| Aromatic C=C | 1529 |
| C-N | 1421 |
Source: Experimental data from a research study. researchgate.net
Mass Spectrometry (MS)
Chromatographic Techniques
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound. These techniques separate the compound from any impurities, starting materials, or byproducts. Commercial suppliers of this compound often report a purity of 97% or higher, which is typically determined by HPLC or GC analysis. wardsci.com
In a research context, a highly pure sample is crucial for obtaining reliable data in subsequent experiments. Therefore, chromatographic analysis is a standard procedure to confirm the purity of the synthesized compound before its use in further applications.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in predicting the molecular properties of benzyl (B1604629) (3-bromophenyl)carbamate. These methods allow for the determination of the molecule's electronic structure and geometry, which are crucial for understanding its reactivity and interactions.
Density Functional Theory (DFT) has become a primary tool for studying carbamate (B1207046) derivatives due to its balance of accuracy and computational cost. scirp.org For benzyl (3-bromophenyl)carbamate, DFT calculations, particularly using the B3LYP hybrid functional with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict its electronic properties. nih.govresearchgate.net These studies are instrumental in determining bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The choice of the functional and basis set is critical and is often validated by comparing calculated results with experimental data for related molecules. scirp.org
The Hartree-Fock (HF) method, often used with a basis set like 6-31+G(d), provides a foundational ab initio approach to studying the electronic structure of molecules like this compound. scirp.org While generally less accurate than DFT in capturing electron correlation effects, HF calculations are valuable for providing a qualitative understanding of the molecular orbitals. scirp.org
Semi-empirical methods, such as PM3, offer a computationally less intensive alternative for large molecules. scirp.org These methods are parameterized using experimental data and can provide rapid estimations of geometric and electronic properties. For carbamates, PM3 has been used for initial conformational searches and for calculating vibrational frequencies. scirp.org
The geometric optimization of this compound is a critical step in computational analysis. This process involves finding the minimum energy structure of the molecule. Potential Energy Surface (PES) scans are performed by systematically changing specific dihedral angles, such as those around the carbamate linkage, to identify the most stable conformer. nih.gov For instance, the rotational barrier around the C-N bond of the carbamate group can be investigated to understand the molecule's flexibility. sci-hub.se The planarity of the phenyl rings and the orientation of the benzyl group are key features determined through this analysis.
A hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be calculated by DFT, is presented below.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C=O | 1.225 |
| C-O (ester) | 1.358 | |
| N-C (amide) | 1.370 | |
| C-Br | 1.905 | |
| N-H | 1.012 | |
| Bond Angle (°) | O=C-O | 125.5 |
| O=C-N | 124.8 | |
| C-N-H | 120.5 | |
| Dihedral Angle (°) | O=C-N-C(phenyl) | 180.0 (trans) |
Vibrational Frequency Computations and Comparison with Experimental Data
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. For this compound, these calculations are typically performed using DFT methods. scirp.orgnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental spectra. scirp.org
Key vibrational modes for this compound would include the N-H stretch, C=O stretch, C-N stretch, and various aromatic C-H and C-C stretching and bending modes. The calculated frequencies help in the precise assignment of the absorption bands observed in the experimental spectra.
A hypothetical comparison of calculated and experimental vibrational frequencies is shown below.
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹, FT-IR) |
| N-H Stretch | 3350 | 3345 |
| C-H (Aromatic) Stretch | 3100-3000 | 3080-3030 |
| C=O Stretch | 1710 | 1715 |
| C-N Stretch | 1240 | 1235 |
| C-Br Stretch | 680 | 685 |
Electronic Structure Analysis
The analysis of the electronic structure provides deep insights into the chemical reactivity and properties of this compound.
Mulliken population analysis or Natural Bond Orbital (NBO) analysis is used to calculate the partial atomic charges on each atom in the molecule. researchgate.net These charges indicate the distribution of electrons and can help in understanding the molecule's polarity and reactive sites.
Molecular Electrostatic Potential (MEP) maps visually represent the electrostatic potential on the electron density surface. researchgate.net For this compound, the MEP map would show regions of negative potential (in red) around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue) would be located around the hydrogen atoms, particularly the N-H proton, highlighting sites for nucleophilic attack. These maps are valuable for predicting intermolecular interactions. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and polarizability, indicating that the molecule can be more easily excited.
For large molecular systems, canonical FMOs can be delocalized, making it difficult to pinpoint specific reactive sites. In such cases, concepts like frontier molecular orbitalets (FMOLs), which are localized in both physical and energy space, can more clearly identify the reactive regions of a large molecule.
Table 1: Representative Frontier Molecular Orbital (FMO) Parameters from a Theoretical Study of a Carbamate-Related Compound
| Parameter | Energy (eV) | Description |
| EHOMO | -0.26751 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.18094 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | -0.08657 | Difference between HOMO and LUMO energies; indicates chemical reactivity and stability. |
Note: Data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate as a representative example of a compound analyzed with these methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Carbamate Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is widely used in drug design to predict the activity of new compounds and to understand the structural features that are crucial for their effects. For carbamate analogs, QSAR studies have been instrumental in designing and evaluating their potential as inhibitors of various enzymes, such as acetylcholinesterase (AChE).
The development of a QSAR model involves calculating molecular descriptors for a set of compounds with known activities. These descriptors, which can be physicochemical, structural, or quantum-chemical, are then used to build a statistical model that can predict the activity of other, untested compounds. The robustness and predictive power of a QSAR model are assessed through various statistical parameters, including the coefficient of determination (R²), adjusted R² (R²adj), and the leave-one-out cross-validation coefficient (Q²cv).
Table 2: Statistical Parameters for a Sample 2D-QSAR Model of Carbamate Analogs
| Statistical Parameter | Value | Description |
| R² | 0.81 | Coefficient of determination, indicating the proportion of variance in the dependent variable that is predictable from the independent variables. |
| R²adj | 0.78 | Adjusted R²; modifies R² for the number of predictors in the model. |
| Q²cv | 0.56 | Cross-validated R² from leave-one-out; a measure of the model's internal predictive ability. |
| R²Test set | 0.82 | R² for an external test set; a measure of the model's external predictive ability. |
Source: Data from a 2D-QSAR study on carbamate-based acetylcholinesterase inhibitors.
QSAR modeling can be broadly categorized into two main approaches: ligand-based and receptor-dependent.
Ligand-based
Applications of Benzyl 3 Bromophenyl Carbamate As a Building Block in Organic Synthesis
Role in the Construction of Complex Organic Molecules
The presence of a bromo-substituted phenyl ring makes Benzyl (B1604629) (3-bromophenyl)carbamate an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstone methodologies in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atom serves as a handle that can be readily transformed, enabling the introduction of diverse functionalities and the elaboration of the molecular framework.
One notable application of a derivative of this compound is in the synthesis of potent receptor tyrosine kinase (RTK) inhibitors. nih.gov In the development of N4-(3-bromophenyl)-7-(substitutedbenzyl) pyrrolo[2,3-d]pyrimidines, a scaffold of significant medicinal interest, the 3-bromophenyl moiety is a crucial component. nih.gov This structural motif is often introduced using precursors that are structurally analogous to Benzyl (3-bromophenyl)carbamate, highlighting the importance of this substitution pattern in the design of biologically active molecules. The bromine atom allows for the subsequent introduction of various substituents at that position, facilitating the exploration of structure-activity relationships and the optimization of inhibitory potency against kinases like PDGFRβ and VEGFR-2. nih.gov
Furthermore, the general utility of aryl bromides in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations underscores the potential of this compound as a precursor to a wide array of complex structures. For instance, the synthesis of substituted carbazoles, a class of compounds with important applications in materials science and medicinal chemistry, often involves the formation of a key biaryl bond, a transformation where an aryl bromide can serve as a critical starting material. nih.gov While not explicitly detailing the use of this compound itself, the established reactivity of the 3-bromo-9H-carbazole core in N-alkylation reactions to form structures like 9-Benzyl-3-bromo-9H-carbazole demonstrates the synthetic potential of related bromo-aromatic compounds. nih.govresearchgate.net
The following table provides a summary of representative complex molecules where the 3-bromophenyl structural motif, derivable from this compound, is a key feature.
| Complex Molecule Class | Synthetic Utility of 3-Bromophenyl Moiety | Key Reactions |
| Receptor Tyrosine Kinase Inhibitors | Introduction of diverse substituents to modulate biological activity. | Palladium-catalyzed cross-coupling reactions. |
| Substituted Carbazoles | Formation of the core carbazole ring system through C-N bond formation. | Buchwald-Hartwig amination, Ullmann condensation. |
| Biaryl-containing Natural Products | Construction of the biaryl backbone. | Suzuki-Miyaura coupling, Stille coupling. |
Intermediate in Multi-Component Reactions and Cascade Processes
While specific examples detailing the use of this compound as a direct participant in multi-component reactions (MCRs) or cascade processes are not extensively documented in readily available literature, its structural features suggest its potential as a valuable intermediate in such transformations. Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, which involve a series of intramolecular transformations, are powerful tools for the efficient construction of molecular complexity.
The dual functionality of this compound—the protected amine and the reactive aryl bromide—makes it a prime candidate for sequential reactions that could be designed as a cascade process. For instance, a synthetic sequence could be envisioned where the aryl bromide moiety first undergoes a palladium-catalyzed cross-coupling reaction, followed by an intramolecular reaction involving the carbamate (B1207046) group or the newly introduced substituent. Such a strategy would allow for the rapid assembly of complex heterocyclic scaffolds.
Although direct participation in a one-pot MCR is less obvious, its derivatives could certainly be employed. For example, after a cross-coupling reaction to introduce a suitable functional group, the resulting molecule could then be a substrate for a subsequent multi-component reaction. The development of novel cascade and multi-component reactions is an active area of research, and the unique combination of functional groups in this compound makes it an intriguing substrate for future investigations in this field.
Reagent in the Development of Novel Synthetic Methodologies
The development of new synthetic methodologies is crucial for advancing the field of organic chemistry, enabling the synthesis of previously inaccessible molecules and improving the efficiency of existing routes. This compound, with its inherent functionalities, serves as an excellent test substrate and building block in the exploration of new chemical transformations.
The presence of the aryl bromide allows for its use in the optimization and expansion of the scope of various cross-coupling reactions. For instance, new ligands, catalysts, or reaction conditions for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and other palladium-catalyzed reactions can be evaluated using this compound as a model substrate. The electronic and steric properties of the 3-bromophenyl group can provide valuable insights into the generality and limitations of a new method.
Furthermore, the carbamate moiety can be exploited in the development of novel C-H activation or functionalization reactions. The directing group ability of the carbamate nitrogen could potentially be harnessed to achieve regioselective functionalization of the aromatic ring. Research in this area is constantly evolving, and the availability of well-defined substrates like this compound is essential for progress.
In the broader context of drug discovery and agrochemical research, the synthesis of novel compounds for biological screening often relies on the development of new synthetic routes. The structural motif present in this compound is found in various biologically active compounds, making it a relevant starting point for the development of synthetic strategies towards new therapeutic agents and crop protection chemicals. scirp.org The exploration of its reactivity in novel transformations could lead to the discovery of new pathways to access these important classes of molecules.
Exploration of Biological Activities and Underlying Molecular Mechanisms in Research
Investigation of Enzyme Inhibition Profiles
Research into the biological effects of carbamate-containing compounds often begins with screening against various enzymes to determine their inhibitory potential.
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Carbamate-based inhibitors are well-established in this field, acting as pseudo-irreversible inhibitors that carbamoylate the serine residue in the enzyme's active site. researchgate.net
While direct studies on Benzyl (B1604629) (3-bromophenyl)carbamate are not extensively documented in the available literature, research on structurally similar compounds provides insight into the potential activity of this class of molecules. A study on a series of proline-based carbamates investigated their ability to inhibit AChE and BChE. One of the compounds in this series, Benzyl (2S)-2-[(3-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate, which shares the benzyl carbamate (B1207046) and 3-bromophenyl motifs, was evaluated.
The findings from this study indicated that the series of proline-based carbamates generally exhibited moderate inhibitory effects against AChE. nih.gov However, several compounds in the series showed more significant anti-BChE activity. nih.govtandfonline.com The position of the substituent on the phenyl ring was found to influence the inhibitory efficiency. nih.govtandfonline.com
Table 1: In Vitro Cholinesterase Inhibition Data for a Related Proline-Based Carbamate
| Compound Name | Target Enzyme | IC₅₀ (µM) |
| Benzyl (2S)-2-[(3-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | > 100 |
| Benzyl (2S)-2-[(3-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 57.01 |
| Data sourced from a study on proline-based carbamates and may not be directly representative of Benzyl (3-bromophenyl)carbamate itself. nih.gov |
Generally, the inhibitory potency of benzene-based carbamates has been found to be stronger against BChE compared to AChE. nih.gov
Based on a review of the available scientific literature, there is no specific research investigating the inhibitory effects of this compound on hydroxylase enzymes.
The endocannabinoid system, which includes the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), has emerged as a significant therapeutic target for various conditions, including pain, inflammation, and neurodegenerative diseases. nih.govmdpi.com These enzymes are responsible for the degradation of endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.com
The carbamate moiety is a key feature in many documented inhibitors of FAAH and MAGL. nih.govnih.gov These inhibitors often function by covalently modifying a catalytic serine residue within the enzyme's active site, a mechanism known as carbamoylation. nih.gov This leads to irreversible or slowly reversible inactivation of the enzyme. mdpi.comnih.gov While numerous patents and research articles discuss urea (B33335) and carbamate derivatives as FAAH and MAGL inhibitors, specific inhibitory data for this compound against these targets is not detailed in the currently available literature. acs.org However, the general class of carbamates is well-established for its potential to inhibit these serine hydrolases. nih.gov
Molecular Target Identification and Interaction Studies
To understand the basis of enzyme inhibition, researchers employ computational and experimental techniques to study how these molecules interact with their biological targets at a molecular level.
Molecular docking studies are frequently used to predict and analyze the binding modes of inhibitors within the active sites of enzymes. For the class of proline-based carbamates, which includes a derivative with the 3-bromophenyl group, molecular docking studies with recombinant human AChE have been performed. nih.gov These in silico analyses help to elucidate the structural and physicochemical features that are essential for the inhibition efficiency of carbamates. nih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme's active site. nih.govtandfonline.commdpi.com The goal of these studies is to understand how the electronic and steric factors of the carbamate and its substituents govern its ability to inhibit enzyme activity. nih.gov
Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. For carbamate-based enzyme inhibitors, SAR studies have provided valuable insights. nih.gov
In the context of cholinesterase inhibitors, research on proline-based carbamates has highlighted that the nature and position of the substituent on the phenyl ring can significantly impact the inhibitory potency and selectivity. nih.gov For instance, the presence and location of a halogen, such as bromine, on the phenyl ring can exert qualitative variations on the enzyme's reaction site. nih.gov The necessary properties for an effective insecticidal carbamate, which also acts on AChE, include suitable lipid solubility and a structural complementarity to the enzyme's active site. nih.gov
Fundamental Mechanistic Insights into Biological Action
Scientific literature to date has not extensively focused on the direct biological activities of this compound as a standalone agent. Its primary role in research is that of a key chemical intermediate, a building block used in the synthesis of more complex molecules with specific biological targets. Therefore, a detailed understanding of its fundamental mechanistic insights is limited. The biological relevance of this compound is most accurately understood in the context of the final compounds it helps to create and the general properties of the carbamate functional group.
Investigation of Biochemical Pathways Perturbed by the Compound
There is a notable absence of direct research investigating the specific biochemical pathways perturbed by this compound. However, its use as a precursor in the synthesis of potent kinase inhibitors and protease-activated receptor (PAR) antagonists suggests an indirect link to the signaling pathways regulated by these protein families. Kinases are crucial enzymes that regulate a vast array of cellular processes, including growth, proliferation, and differentiation, by catalyzing the phosphorylation of specific substrate molecules. bldpharm.com Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. bldpharm.com
While no studies directly link this compound to the modulation of these pathways, its chemical structure is integral to the final assembly of molecules designed to interact with them. For instance, it has been utilized in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are important in the treatment of certain autoimmune diseases.
Furthermore, the broader class of carbamate compounds has been shown to interact with various biological pathways. Some carbamates are known to induce toxic effects by affecting the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress. researchgate.netnih.gov Additionally, certain benzene-based carbamates have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the nervous system. nih.gov However, it is crucial to note that these findings are for the general class of carbamates and have not been specifically demonstrated for this compound.
Studies on Cellular and Subcellular Interactions (excluding clinical context)
Direct studies on the cellular and subcellular interactions of this compound are not available in the current body of scientific literature. Research has instead focused on the cellular effects of the final products synthesized from this intermediate.
The carbamate functional group, a defining feature of this compound, is known for its chemical stability and ability to permeate cell membranes. This characteristic makes it a valuable component in drug design, as it can improve the bioavailability of a compound.
In the context of the broader carbamate class, some derivatives have been studied for their interactions within cellular environments. For example, in vitro experiments with certain ethyl benzyl carbamates have been conducted to assess their biological activity, although their interaction with specific cellular components can be weak. scirp.org
The table below summarizes the classes of final products synthesized using this compound and their general cellular targets.
| Final Product Class | General Cellular/Subcellular Target |
| Kinase Inhibitors | Protein kinases involved in cell signaling pathways |
| Protease-Activated Receptor (PAR) Antagonists | G protein-coupled receptors on the cell surface |
It is important to reiterate that these interactions are characteristic of the final, more complex molecules, and not of this compound itself. The contribution of this compound is structural, providing a necessary scaffold for the synthesis of these active pharmaceutical ingredients.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
The conventional synthesis of Benzyl (B1604629) (3-bromophenyl)carbamate typically involves the reaction of 3-bromoaniline (B18343) with benzyl chloroformate. While effective, this method relies on a hazardous reagent and may not be the most efficient or environmentally benign approach. Future research should focus on developing novel synthetic pathways that offer improvements in terms of yield, safety, and sustainability.
Promising areas for exploration include:
Palladium-Catalyzed Carbonylative Coupling: Recent advances in palladium catalysis have enabled the synthesis of N-aryl carbamates from aryl halides, carbon monoxide, and alcohols. organic-chemistry.orgmit.edu A future study could investigate a one-pot synthesis of Benzyl (3-bromophenyl)carbamate from 3-bromoaniline, benzyl alcohol, and a carbon monoxide source, mediated by a suitable palladium catalyst system. This would avoid the use of phosgene (B1210022) derivatives.
Copper-Catalyzed Cross-Coupling: Copper-catalyzed methods have also emerged as a powerful tool for the formation of C-N bonds. researchgate.net Research into the copper-catalyzed coupling of 3-bromoaniline with a benzyl carbonate derivative could provide a cost-effective and less toxic alternative to traditional methods.
Photocatalytic Approaches: The use of visible-light photocatalysis for the synthesis of organic molecules is a rapidly growing field. A novel research direction would be to explore the photocatalytic synthesis of this compound from readily available precursors, potentially using carbon dioxide as a C1 source. nih.gov
Advanced Mechanistic Studies of Reactivity
A deeper understanding of the reactivity of this compound is crucial for its application in more complex synthetic strategies. The interplay between the bromine substituent, the carbamate (B1207046) linkage, and the benzyl group offers a rich landscape for mechanistic investigation.
Future research should aim to:
Investigate C-H Bond Activation: The carbamate group can act as a directing group in transition metal-catalyzed C-H bond activation, enabling functionalization at the ortho position of the phenyl ring. magtech.com.cn A detailed mechanistic study, likely employing a combination of experimental and computational methods, could elucidate the kinetics and thermodynamics of this process for this compound, paving the way for the synthesis of novel substituted derivatives.
Explore Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). While these reactions are well-established, a systematic study of their application to this compound would provide valuable data on the influence of the carbamate moiety on reaction efficiency and selectivity. Nickel-catalyzed amination of aryl carbamates has also been reported and could be explored. rsc.orgnih.gov
Study Hydrolytic Stability and Cleavage: The stability of the carbamate bond is critical for its use as a protecting group or in biologically active molecules. nih.govacs.org A thorough investigation into the kinetics and mechanism of both acidic and basic hydrolysis of this compound would provide essential information for its application in different chemical environments. nih.gov
Expansion of Computational Modeling Applications
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the electronic structure and reactivity of molecules. For this compound, computational modeling can provide insights that are difficult to obtain through experimental means alone.
Unexplored avenues for computational research include:
DFT Analysis of Reaction Mechanisms: As mentioned above, DFT calculations can be employed to model the transition states and reaction pathways of C-H activation and cross-coupling reactions involving this compound. researchgate.netnih.gov This can help in optimizing reaction conditions and predicting the regioselectivity of functionalization.
Modeling of Conformational Landscapes: The carbamate group can exhibit restricted rotation, leading to the existence of different conformers. nih.govacs.org Computational modeling can map the conformational landscape of this compound and determine the relative energies of different rotamers, which can be crucial for understanding its interactions with biological targets.
Prediction of Spectroscopic Properties: DFT calculations can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. Comparing these predicted spectra with experimental data can provide a more detailed structural characterization of the molecule.
Quantitative Structure-Toxicity Relationship (QSTR) Modeling: Given that carbamates are a class of compounds with known biological activity, a QSTR study could be initiated to predict the potential toxicity of this compound and its derivatives based on their molecular descriptors. mdpi.com
Discovery of New Research Applications in Material Science or Catalysis
The application of this compound has been largely confined to its role as a synthetic intermediate. However, its structural features suggest potential applications in material science and catalysis.
Future research could focus on:
Polymer Synthesis: Carbamate linkages are the defining feature of polyurethanes. wikipedia.org The bifunctional nature of this compound (with the bromine atom available for polymerization) could be exploited to synthesize novel polymers with unique properties, such as flame retardancy (due to the bromine content) or specific optical properties.
Ligand Development for Catalysis: The carbamate moiety and the bromine atom could both serve as coordination sites for metal ions. This compound could be investigated as a precursor for the synthesis of novel ligands for transition metal catalysis. The electronic properties of the ligand could be tuned by further functionalization of the phenyl ring.
Organocatalysis: The carbamate group itself can participate in hydrogen bonding and other non-covalent interactions. The potential of this compound and its derivatives to act as organocatalysts in various organic transformations is an entirely unexplored area.
Deepening the Understanding of Molecular Interactions with Biological Systems
The carbamate functional group is a well-known pharmacophore present in numerous approved drugs. nih.govnih.govscite.ai This suggests that this compound itself, or its derivatives, could exhibit interesting biological activities.
Key research directions in this area include:
Enzyme Inhibition Studies: Many carbamates are known inhibitors of enzymes such as acetylcholinesterase and fatty acid amide hydrolase (FAAH). nih.gov this compound should be screened against a panel of enzymes to identify potential inhibitory activity. The bromine substituent offers a site for modification to improve potency and selectivity.
Molecular Docking and Simulation: Computational docking studies can be used to predict the binding mode of this compound to the active sites of various protein targets. mdpi.com This can guide the rational design of more potent and selective inhibitors. Molecular dynamics simulations can further elucidate the stability of the protein-ligand complex and the key intermolecular interactions.
Prodrug Design: The carbamate linkage can be designed to be cleavable under specific physiological conditions, making it a useful motif in prodrug design. acs.org Research could explore the use of the this compound scaffold to develop prodrugs of known therapeutic agents, potentially improving their pharmacokinetic properties.
Q & A
Basic: What are the common synthetic routes for Benzyl (3-bromophenyl)carbamate, and how can reaction conditions be optimized?
This compound is typically synthesized via carbamate coupling reactions. A standard approach involves reacting 3-bromoaniline with benzyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions . Optimization includes:
- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.
- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
- Stoichiometry : A 1:1.2 molar ratio of 3-bromoaniline to benzyl chloroformate ensures complete conversion.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Basic: Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm structural integrity. The benzyl group’s aromatic protons appear at ~7.3 ppm, while the carbamate NH signal is observed at ~5.5 ppm (DMSO-d) .
- Mass spectrometry : High-resolution MS (ESI or EI) verifies molecular weight (e.g., [M+Na] peak at m/z ~318).
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The 3-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating derivatization for drug discovery. For example:
- Palladium catalysis : Use Pd(PPh) with aryl boronic acids (1.5 eq) in DMF/HO (3:1) at 80°C to install aryl groups at the bromine site .
- Electronic effects : The bromine’s electron-withdrawing nature increases carbamate electrophilicity, enhancing nucleophilic substitution rates .
Controlled studies comparing 3-bromo vs. 4-bromo isomers reveal steric hindrance at the 3-position slows reaction kinetics, requiring longer reaction times (~24 hrs) .
Advanced: What methodological strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anticancer data often arise from assay variability. Robust approaches include:
- Standardized bioassays : Replicate MIC (Minimum Inhibitory Concentration) tests against E. coli and S. aureus using CLSI guidelines .
- Dose-response curves : Compare IC values across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Metabolic stability studies : Use liver microsomes to assess whether conflicting results stem from compound degradation .
Advanced: How does pH affect the stability of the carbamate group in this compound, and how can this be mitigated?
The carbamate bond is labile under extreme pH:
- Acidic conditions (pH < 2) : Rapid hydrolysis occurs via protonation of the carbonyl oxygen, yielding 3-bromoaniline and benzyl alcohol.
- Basic conditions (pH > 10) : Hydroxide ion attack cleaves the carbamate, forming CO and benzylamine .
Mitigation strategies : - Use buffered solutions (pH 6–8) for biological assays.
- Incorporate steric hindrance (e.g., ortho-substituted benzyl groups) to slow hydrolysis .
Basic: What are the recommended storage conditions to maintain this compound stability?
- Temperature : Store at –20°C in airtight containers to prevent moisture uptake.
- Light sensitivity : Use amber vials to avoid photodegradation.
- Desiccants : Include silica gel packs to maintain anhydrous conditions .
Advanced: How can computational methods predict the binding affinity of this compound derivatives to target enzymes?
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to model interactions. The bromine atom often occupies hydrophobic pockets, enhancing binding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthesis .
Basic: What safety precautions are essential when handling this compound in the lab?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill management : Neutralize with dry sand; avoid aqueous cleanup to prevent hydrolysis .
Advanced: What strategies optimize the regioselectivity of electrophilic substitutions on the phenyl ring of this compound?
- Directing groups : The carbamate’s –NH– group acts as a meta-director, but bromine’s electron-withdrawing effect competes.
- Lewis acid catalysts : Use FeCl to favor nitration at the 5-position (meta to bromine).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophile activation, improving regioselectivity .
Advanced: How can isotopic labeling (e.g., 13^{13}13C) of this compound aid in metabolic pathway tracing?
- Synthesis : Incorporate C at the carbamate carbonyl via COCl in the coupling step .
- LC-MS tracking : Monitor labeled metabolites in hepatocyte incubations to identify degradation pathways (e.g., CYP450-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
